
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and N-methylmethanamine groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and N-methylmethanamine groups .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis and other advanced techniques to enhance yield and reduce reaction times. These methods are scalable and can be optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Wirkmechanismus
The mechanism of action of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl and N-methylmethanamine groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H12N2OS |
|---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
1-[2-(methoxymethyl)-1,3-thiazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-8-3-6-5-11-7(9-6)4-10-2/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VTSAAELCLTVSEK-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CSC(=N1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


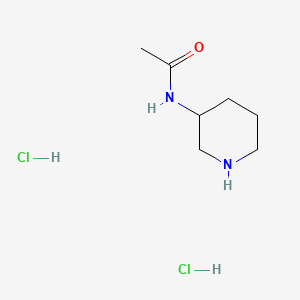
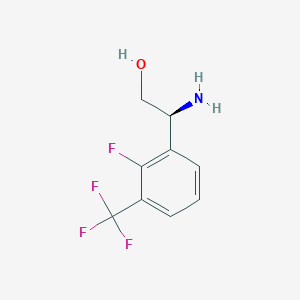
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)

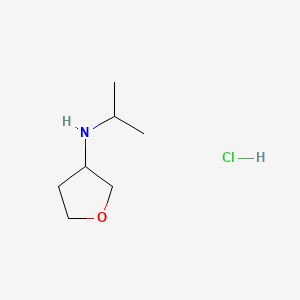


![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
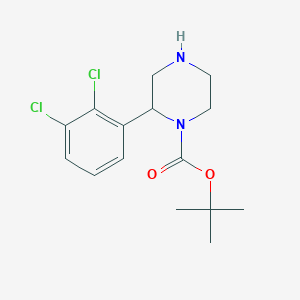
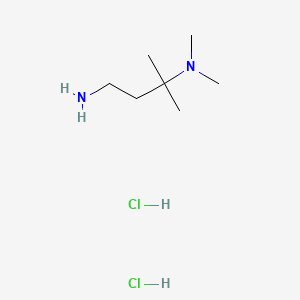
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
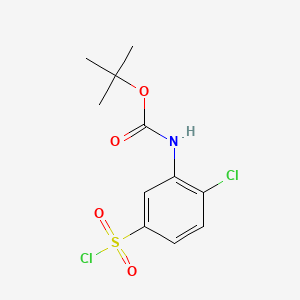
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)

